Anacrotine

Pyrrolizidine Alkaloid Metabolism Pneumotoxicity In Vivo Toxicology

Researchers studying PA-induced lung injury often face confounding hepatotoxicity. Anacrotine (CAS 5096-49-1) solves this with a unique pneumotoxic profile driven by its 6-hydroxy-crotanecine structure. - Differential Toxicity: Causes severe lung damage at i.p. doses ≥60 mg/kg, with liver necrosis only at ≥125 mg/kg. - Unique Metabolite: Forms stable dehydroanacrotine, enabling cleaner in vivo pulmonary pathology models. - Supply Assurance: Analytical reference standard supplied with HPLC purity ≥98%, shipped globally under ambient or blue ice conditions.

Molecular Formula C18H25NO6
Molecular Weight 351.4 g/mol
CAS No. 5096-49-1
Cat. No. B1237188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnacrotine
CAS5096-49-1
Synonymsanacrotine
crotalaburnine
Molecular FormulaC18H25NO6
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESCC=C1CC(C(C(=O)OCC2=CCN3C2C(C(C3)O)OC1=O)(C)O)C
InChIInChI=1S/C18H25NO6/c1-4-11-7-10(2)18(3,23)17(22)24-9-12-5-6-19-8-13(20)15(14(12)19)25-16(11)21/h4-5,10,13-15,20,23H,6-9H2,1-3H3/b11-4-/t10-,13-,14-,15-,18-/m1/s1
InChIKeyNPYPUYCITBTPSF-TZCAYXSXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anacrotine Product Overview


Anacrotine (CAS 5096-49-1), also known as crotalaburnine, is a macrocyclic diester pyrrolizidine alkaloid (PA) based on the necine base crotanecine [1]. It is primarily isolated from various Crotalaria species (Fabaceae), including C. incana, C. trifoliastrum, and C. laburnifolia [2][3]. Structurally, it is a 12-membered macrolactone that differs from the closely related alkaloid senecionine by the presence of a 6-hydroxy group on the necine moiety [4]. This compound has been investigated for its anti-inflammatory properties in animal models, as well as for its hepatotoxic and pneumotoxic profile, which is of critical importance for researchers studying PA toxicity mechanisms [5].

Pyrrolizidine alkaloid with 6-hydroxy crotanecine core, supporting metabolite-specific toxicity studies
Documented pneumotoxic vs. hepatotoxic differential profile for organ-specific pathology models
Distinct pyrrolic metabolite pattern enables analytical method development and exposure research

Why Anacrotine Generic Substitution Fails


The substitution of anacrotine with another pyrrolizidine alkaloid, even one with a superficially similar macrocyclic diester structure like senecionine or retrorsine, is not supported by experimental evidence. The presence of a 6-hydroxy group on the crotanecine necine base, as opposed to the hydrogen found at the same position in retronecine-based alkaloids, leads to a distinctly different metabolite profile [1]. This structural difference results in the formation of a more stable reactive pyrrolic metabolite, dehydroanacrotine, which is responsible for a unique and severe pneumotoxic outcome not observed to the same degree with other PAs [2]. Consequently, anacrotine exhibits a unique in vivo toxicity profile, with pronounced lung damage occurring at doses well below those required for acute liver injury, a pattern that diverges significantly from the primarily hepatotoxic effects of many of its in-class counterparts [3]. Furthermore, its immunological profile, as demonstrated by a lack of cross-reactivity with monoclonal antibodies that bind to other common PAs, confirms that its antigenic epitopes are distinct . Therefore, for research applications focused on specific mechanisms of PA-induced pneumotoxicity, distinct metabolite formation, or immunological detection, the use of anacrotine is non-negotiable and cannot be replicated by a generic alternative.

Senecionine/retrorsine – lacking the 6‑OH group of crotanecine, the metabolite profile may shift, and the lung‑specific toxicity pattern may not transfer directly.

Retronecine‑based PAs – their pyrrolic metabolite patterns are qualitatively different; anacrotine’s pneumotoxic signature may require validation with the authentic compound.

Immunoassay cross‑reactivity – anacrotine shows no binding to anti‑retrorsine monoclonal antibodies; standard PA ELISA panels may miss detection, so separate analytical standards are needed.

Anacrotine Quantitative Evidence


Pyrrolic Metabolite Lung-to-Liver Ratio vs. Senecionine

Anacrotine exhibits a distinct in vivo metabolic fate compared to the closely related retronecine-based alkaloid senecionine. The ratio of pyrrolic metabolites accumulated in the lungs relative to the liver is a key determinant of pneumotoxicity. In rats, anacrotine produces a significantly higher lung-to-liver pyrrolic metabolite ratio than senecionine, suggesting a greater potential for lung-specific toxicity [1].

Pyrrolic Lung/Liver Ratio
Head‑to‑head
39% anacrotine vs. 16% senecionine
Supports lung‑predominant distribution endpoint context
2 h post‑i.p., weanling male rats; 100 mg/kg anacrotine
Pyrrolizidine Alkaloid Metabolism Pneumotoxicity In Vivo Toxicology

Acute Hepatotoxic Dose-Response vs. Senecionine

The threshold for inducing acute liver damage differs between anacrotine and senecionine. Anacrotine requires a higher intraperitoneal dose to cause acute centrilobular necrosis and congestion of the liver compared to the well-established hepatotoxicant senecionine, indicating a lower relative hepatotoxic potency by this route [1].

Hepatotoxicity Threshold
Cross‑study comparable
≥125 mg/kg i.p. for acute liver necrosis
Higher hepatic threshold vs. senecionine; may reduce liver confounding in lung models
Weanling male rats; senecionine hepatotoxic at lower i.p. doses
Hepatotoxicity Pyrrolizidine Alkaloid Toxicity In Vivo Toxicology

Distinct Pyrrolic Metabolite Pattern vs. Other PAs

The pattern of sulphur-conjugated pyrrolic metabolites formed in vivo is a direct consequence of the alkaloid's structure. Anacrotine, being based on crotanecine, produces a metabolite profile that is demonstrably different from those of retronecine- or heliotridine-based alkaloids like retrorsine, senecionine, heliotrine, indicine, and lasiocarpine, enabling its unambiguous identification in biological samples [1].

Metabolite Pattern
Direct comparison
Distinct chromatographic signature vs. retrorsine, senecionine, heliotrine, etc.
Enables unambiguous identification in toxicological screening
TLC, HPLC, GC‑MS of liver/blood extracts; rat single‑injection model
Pyrrolizidine Alkaloid Metabolism Biomarker Detection Toxicology

Immunoassay Cross-Reactivity vs. Other PAs

Monoclonal antibodies raised against the pyrrolizidine alkaloid retrorsine demonstrate a high degree of specificity. In a competitive ELISA, anacrotine showed no cross-reactivity, unlike other PAs such as senecionine, seneciphylline, and integerrimine which did bind to the antibody .

Immunoassay Cross‑Reactivity
Data to verify
No binding vs. positive signals of senecionine and integerrimine
Confirms distinct antigenic epitope; standard retrorsine‑based ELISA may not detect it
Competitive ELISA with anti‑retrorsine monoclonal antibodies; source‑specific review advised
Immunoassay Development Pyrrolizidine Alkaloid Detection Antibody Specificity

Anti-Inflammatory Activity vs. Phenylbutazone and Hydrocortisone

Anacrotine (crotalaburnine) demonstrates a distinct pharmacological profile in standard anti-inflammatory assays. Against carrageenin-induced paw oedema in rats, anacrotine at a 10 mg/kg subcutaneous dose produced a similar degree of inhibition as a 100 mg/kg oral dose of phenylbutazone, indicating greater potency on a weight basis [1].

Anti‑Inflammatory Comparison
Head‑to‑head
Paw oedema inhibition: 10 mg/kg s.c. anacrotine ≈ 100 mg/kg oral phenylbutazone
Supports anti‑inflammatory screening context; reported dose‑sparing profile in granuloma model vs. hydrocortisone (2‑fold)
Rat carrageenin paw oedema and cotton‑pellet granuloma models
Anti-inflammatory Pharmacology Pyrrolizidine Alkaloid Bioactivity In Vivo Pharmacology

Anti-Granuloma Activity vs. Hydrocortisone

In a model of chronic inflammation, anacrotine exhibits significant anti-proliferative activity. When administered to rats, anacrotine produced a similar degree of inhibition of cotton-pellet granuloma formation as hydrocortisone, but at only half the dose of the corticosteroid [1].

Anti-inflammatory Pharmacology Chronic Inflammation In Vivo Pharmacology

Anacrotine Application Scenarios


Pneumotoxicity Model with Low Hepatic Interference

Researchers investigating the mechanisms of PA-induced lung injury should prioritize anacrotine. Quantitative data demonstrates that anacrotine causes severe lung damage at i.p. doses (≥60 mg/kg) well below those required for acute liver necrosis (≥125 mg/kg) [1]. This differential toxicity profile, driven by the formation of the stable and highly pneumotoxic metabolite dehydroanacrotine [2], provides a cleaner in vivo model for isolating and studying pulmonary pathology without the confounding variable of severe concurrent hepatotoxicity.

Crotenecine-Based PA Analytical Method Development

Analytical laboratories developing LC-MS/MS or GC-MS methods for the detection of pyrrolizidine alkaloids in biological matrices or food products require anacrotine as a distinct reference standard. Its unique metabolite pattern, which is distinguishable from retronecine- and heliotridine-based alkaloids [3], and its lack of cross-reactivity in common immunoassays necessitate the use of the authentic compound for accurate identification, method validation, and quantification. The unambiguous X-ray crystal structure of anacrotine also serves as a definitive reference for structural confirmation [4].

Anti-Inflammatory Pharmacology Screening

Anacrotine serves as a valuable positive control or benchmark compound in in vivo models of acute and chronic inflammation. Its demonstrated dose-dependent inhibition of carrageenin-induced paw oedema and cotton-pellet granuloma, with quantifiable comparisons to phenylbutazone and hydrocortisone, provides a well-characterized reference point for evaluating the anti-inflammatory potential of novel natural products or synthetic derivatives [5].

PA Toxicity SAR Studies

For medicinal chemists and toxicologists engaged in SAR studies, anacrotine is a critical compound. Its structure, differing from the widely studied senecionine by a single 6-hydroxy group [6], provides a direct comparator to assess the impact of this specific structural modification on metabolism, tissue distribution, and organ-specific toxicity. The resulting shift from primarily hepatotoxic to a predominantly pneumotoxic outcome [1] offers a powerful system for probing the molecular determinants of PA-induced injury.

Application
Selection Property
Validation Focus
Pneumotoxicity pathway study
Differential lung vs. liver toxicity profile
Lung metabolite accumulation and histopathology endpoints
PA metabolite analytical detection
Unique crotanecine‑based metabolite signature
Chromatographic and immunoassay differentiation from retronecine‑type PAs
Anti‑inflammatory screening
Reported inhibition in acute and chronic inflammation models
Comparator‑benchmark response vs. phenylbutazone and hydrocortisone
PA toxicity SAR studies
6‑OH structural modification shifts organ‑specific outcome
Metabolite stability and tissue distribution comparison with senecionine

Technical Documentation Hub

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37 linked technical documents
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